N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide
Overview
Description
N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide: is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-fluoro-3-(trifluoromethyl)aniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is used as a building block in organic synthesis. Its unique chemical properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other high-tech industries.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide
- N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
- N-(4-methyl-3-(trifluoromethyl)phenyl)acetamide
Uniqueness: N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both fluoro and trifluoromethyl groups. These groups impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWIUGSDRGHTCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438575 | |
Record name | Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-38-2 | |
Record name | Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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